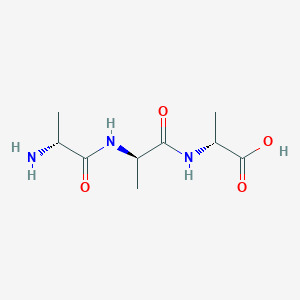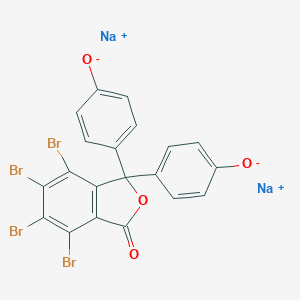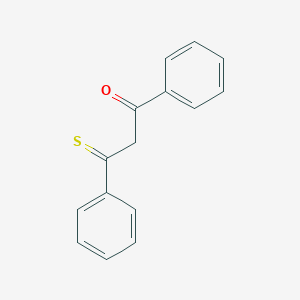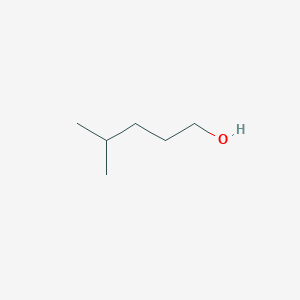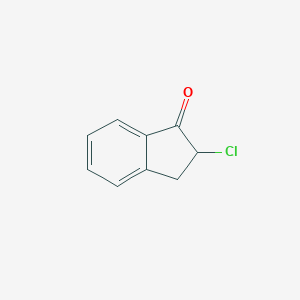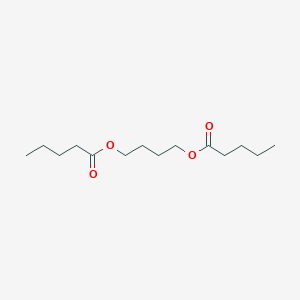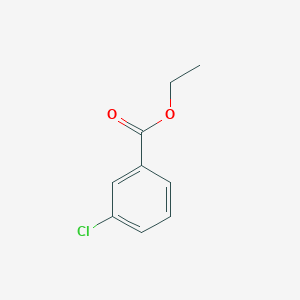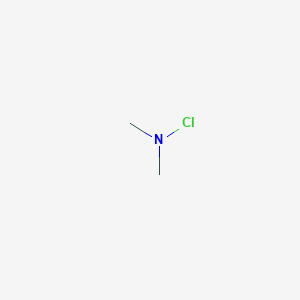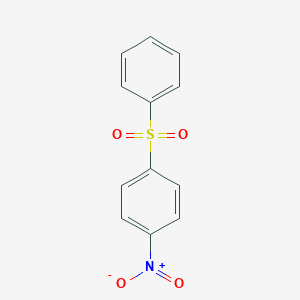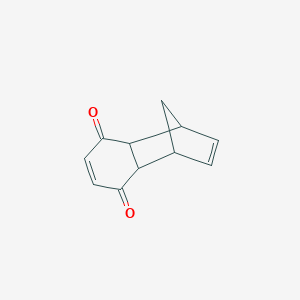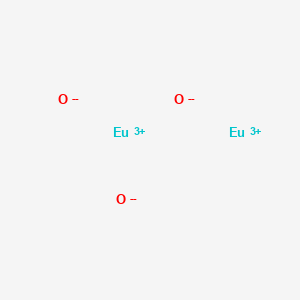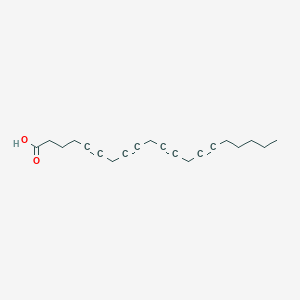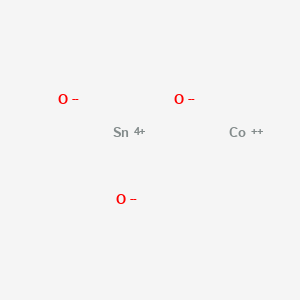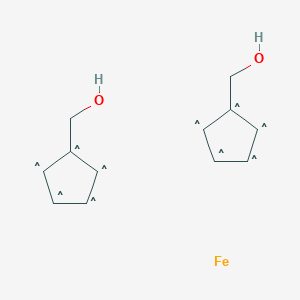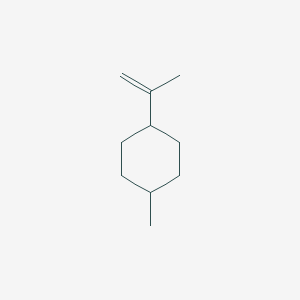
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-, also known as limonene, is a cyclic terpene that is commonly found in the rinds of citrus fruits such as oranges, lemons, and limes. Limonene has a characteristic citrus scent and is used in various products such as perfumes, cleaning agents, and food flavorings. In recent years, limonene has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
作用機序
The mechanism of action of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is not fully understood. However, it is believed to exert its therapeutic effects through various pathways such as modulation of gene expression, inhibition of enzyme activity, and induction of apoptosis (programmed cell death) in cancer cells.
生化学的および生理学的効果
Limonene has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has antioxidant properties and has been found to scavenge free radicals and prevent oxidative damage to cells.
実験室実験の利点と制限
Limonene has several advantages as a laboratory reagent. It is readily available and inexpensive, making it an attractive option for researchers. It is also relatively non-toxic and has low volatility, making it easy to handle. However, Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- has a strong odor that can interfere with experiments and may require special handling procedures. It is also prone to oxidation and may require storage under inert conditions.
将来の方向性
Limonene has several potential applications in various fields. In medicine, it has been proposed as a potential treatment for various diseases such as cancer, liver diseases, and diabetes. In agriculture, it has been found to have insecticidal and herbicidal properties and may be used as an alternative to synthetic pesticides. In industry, it has been used as a solvent and may have applications in the production of bioplastics and biofuels. Future research may focus on the development of new synthesis methods for Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields.
Conclusion:
Limonene is a cyclic terpene that has gained attention in the scientific community due to its potential therapeutic properties and applications in various fields. It can be synthesized from β-pinene and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. Limonene has several advantages as a laboratory reagent but may require special handling procedures due to its strong odor and susceptibility to oxidation. Future research may focus on the development of new synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in medicine, agriculture, and industry.
合成法
Limonene can be extracted from citrus fruit rinds by steam distillation or cold pressing. However, these methods yield low amounts of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- and are not suitable for large-scale production. Chemical synthesis of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- involves the isomerization of β-pinene, which is a byproduct of turpentine production. The isomerization reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. This method yields high amounts of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- and is widely used in the industry.
科学的研究の応用
Limonene has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Limonene has been found to inhibit the growth of cancer cells in various types of cancer such as breast, lung, and colon cancer. It also has a protective effect on the liver and has been used as a treatment for liver diseases such as hepatitis and cirrhosis.
特性
CAS番号 |
1124-27-2 |
|---|---|
製品名 |
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- |
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC名 |
1-methyl-4-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3 |
InChIキー |
OLZFGHOLNXRJEC-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=C)C |
正規SMILES |
CC1CCC(CC1)C(=C)C |
その他のCAS番号 |
6252-33-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



